1-Hexen-3-ol, 6-(phenylmethoxy)-
Description
Contextual Significance in Stereoselective Synthetic Methodologies
The importance of 1-Hexen-3-ol (B1581649), 6-(phenylmethoxy)- in stereoselective synthesis lies in its identity as a chiral allylic alcohol. This class of compounds is highly sought after for its ability to undergo a range of diastereoselective and enantioselective reactions. The hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond, such as epoxidations and dihydroxylations. Furthermore, the allylic alcohol moiety is a precursor to other functional groups, and its chirality can influence the stereochemistry of newly formed chiral centers.
The synthesis of this compound often involves the stereoselective reduction of the corresponding ketone, 6-(phenylmethoxy)-1-hexen-3-one. This reduction can be achieved using various chiral reducing agents or catalytic systems to yield the desired enantiomer of the alcohol. The benzyl (B1604629) ether at the 6-position serves as a protecting group, preventing unwanted reactions at the terminal hydroxyl group while allowing for transformations at the allylic alcohol end of the molecule. This protecting group can be selectively removed later in a synthetic sequence.
Scope and Relevance of Research into Complex Chiral Allylic Alcohols
Research into complex chiral allylic alcohols like 1-Hexen-3-ol, 6-(phenylmethoxy)- is driven by the constant demand for new and efficient methods to construct enantiomerically pure complex molecules, particularly for the pharmaceutical and agrochemical industries. The development of synthetic routes to these chiral building blocks is a central theme in modern organic synthesis.
The study of such compounds contributes to a deeper understanding of stereocontrol in chemical reactions. For instance, investigating the reactions of 1-Hexen-3-ol, 6-(phenylmethoxy)- can provide insights into the directing effects of the hydroxyl group in various transformations and the influence of the remote benzyl ether group. While specific research on this exact molecule is not extensively documented in publicly available literature, the principles governing its synthesis and reactivity are well-established through studies of analogous systems. For example, the synthesis of structurally related chiral dienes from carbohydrate precursors highlights the utility of such building blocks in complex synthesis. mdpi.com
Compound Data
Below are tables detailing the properties of 1-Hexen-3-ol, 6-(phenylmethoxy)- and its parent compound, 1-Hexen-3-ol.
Table 1: Properties of 1-Hexen-3-ol, 6-(phenylmethoxy)-
| Property | Value |
| IUPAC Name | 6-(phenylmethoxy)hex-1-en-3-ol |
| CAS Number | 126260-80-8 |
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| Physical Form | Liquid |
| InChI | 1S/C13H18O2/c1-2-13(14)9-6-10-15-11-12-7-4-3-5-8-12/h2-5,7-8,13-14H,1,6,9-11H2 |
| InChIKey | HMPNYJBASMRXRZ-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Table 2: Properties of 1-Hexen-3-ol
| Property | Value |
| IUPAC Name | hex-1-en-3-ol |
| CAS Number | 4798-44-1 |
| Molecular Formula | C6H12O |
| Molecular Weight | 100.16 g/mol |
| Physical Form | Clear, colourless liquid |
| Density | 0.830-0.836 g/cm³ |
| Refractive Index | 1.425-1.431 |
Data sourced from PubChem and The Good Scents Company. nih.govthegoodscentscompany.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenylmethoxyhex-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-13(14)9-6-10-15-11-12-7-4-3-5-8-12/h2-5,7-8,13-14H,1,6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPNYJBASMRXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCCOCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452148 | |
| Record name | 1-Hexen-3-ol, 6-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126260-80-8 | |
| Record name | 1-Hexen-3-ol, 6-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(benzyloxy)hex-1-en-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Asymmetric Synthetic Strategies for 1 Hexen 3 Ol, 6 Phenylmethoxy and Analogues
Retrosynthetic Disconnection Approaches for Chiral Allylic Ethers
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. rsc.orgrsc.org For 1-Hexen-3-ol (B1581649), 6-(phenylmethoxy)-, two primary disconnection strategies emerge. The most common approach involves disconnecting the C3-C4 bond, which points to an aldehyde and a vinyl organometallic reagent or an equivalent C2-synthon. This strategy directly forms the chiral center. A second approach involves disconnecting the C-O bond of the ether, which is less common for this specific target but can be a viable strategy for certain analogues.
A key precursor identified through this analysis is 4-(benzyloxy)butanal, which can be derived from the protection of the hydroxyl group of 4-hydroxybutanal or through other synthetic routes. The vinyl group can be introduced through various nucleophilic addition reactions.
Enantioselective Carbon-Carbon Bond Formation Methodologies
The creation of the chiral center at C3 with high enantiomeric purity is the most critical challenge in the synthesis of 1-Hexen-3-ol, 6-(phenylmethoxy)-. Several powerful catalytic asymmetric methods can be employed to achieve this transformation.
Chiral Catalyst-Mediated Allylboration for Homoallylic Alcohol Scaffolds
Asymmetric allylboration of aldehydes is a highly reliable and predictable method for the synthesis of chiral homoallylic alcohols. This reaction typically involves the use of a stoichiometric or catalytic amount of a chiral allylboron reagent. The stereochemical outcome is controlled by the chirality of the ligand on the boron atom, leading to the formation of either the (R) or (S) enantiomer of the product with high enantioselectivity.
For the synthesis of 1-Hexen-3-ol, 6-(phenylmethoxy)-, the precursor aldehyde, 4-(benzyloxy)butanal, would be reacted with a chiral allylborating agent. The choice of the chiral ligand on the boron reagent is crucial for achieving high enantiomeric excess (ee).
Table 1: Examples of Chiral Catalyst-Mediated Allylboration of Aldehydes
| Aldehyde | Chiral Reagent/Catalyst | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| Benzaldehyde | (Ipc)₂B(allyl) | (R)-1-Phenyl-3-buten-1-ol | 85 | >99 |
| Cyclohexanecarboxaldehyde | (Ipc)₂B(allyl) | (R)-1-Cyclohexyl-3-buten-1-ol | 80 | 96 |
Data is representative of typical results for this reaction type.
Asymmetric Nucleophilic Addition Reactions
The addition of a vinyl organometallic reagent to an aldehyde in the presence of a chiral catalyst or ligand is another powerful strategy for constructing chiral allylic alcohols. Vinyl Grignard reagents (vinylMgBr) or vinyllithium (B1195746) reagents can be used as the nucleophile. The enantioselectivity is induced by the formation of a chiral complex between the organometallic reagent, the aldehyde, and a chiral ligand.
In the context of synthesizing 1-Hexen-3-ol, 6-(phenylmethoxy)-, this would involve the addition of a vinyl nucleophile to 4-(benzyloxy)butanal. The choice of the chiral ligand and the reaction conditions are critical for maximizing the enantiomeric excess of the desired product.
Table 2: Asymmetric Vinyllithium Addition to Aldehydes
| Aldehyde | Chiral Ligand | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| Benzaldehyde | (-)-Sparteine | (R)-1-Phenyl-3-buten-1-ol | 75 | 92 |
| Hexanal | (S,S)-2,2'-Bipyridine-3,3'-diol | (R)-1-Octen-3-ol | 88 | 95 |
Data is representative of typical results for this reaction type.
Chiral Auxiliary-Directed Transformations
An alternative approach to enantioselective synthesis involves the use of a chiral auxiliary. In this strategy, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
For the synthesis of a molecule like 1-Hexen-3-ol, 6-(phenylmethoxy)-, a chiral auxiliary could be attached to a precursor, for example, as a chiral ester or acetal. The diastereoselective addition of a vinyl nucleophile to this modified substrate would then be followed by the removal of the auxiliary to yield the enantiomerically enriched allylic alcohol.
Kinetic Resolution Techniques for Chiral Alcohol Enrichment
Kinetic resolution is a powerful method for separating a racemic mixture of chiral molecules. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For racemic 1-Hexen-3-ol, 6-(phenylmethoxy)-, enzymatic or metal-catalyzed acylation are common methods for kinetic resolution.
In a typical enzymatic kinetic resolution, an enzyme such as a lipase (B570770) selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. This allows for the separation of the slower-reacting alcohol and the acylated product, both in high enantiomeric purity. The Sharpless asymmetric epoxidation catalyst can also be used for the kinetic resolution of allylic alcohols. guidechem.com
Table 3: Kinetic Resolution of Racemic Allylic Alcohols
| Racemic Alcohol | Catalyst/Enzyme | Acylating Agent | Product (ee%) | Recovered Alcohol (ee%) |
|---|---|---|---|---|
| (±)-1-Octen-3-ol | Lipase PS | Vinyl acetate | >99 (R-acetate) | >99 (S-alcohol) |
| (±)-1-Phenyl-2-propen-1-ol | (S,S)-Jacobsen's catalyst | Acetic anhydride | 98 (R-acetate) | 97 (S-alcohol) |
Data is representative of typical results for this reaction type.
Diastereoselective Control in Multi-step Synthesis Sequences
In more complex syntheses where other stereocenters may be present in the starting materials or are introduced during the reaction sequence, controlling the diastereoselectivity of the formation of the C3-hydroxyl group becomes crucial. The stereochemical outcome of the addition to a chiral aldehyde, for example, is governed by Felkin-Anh or Cram chelation models.
For instance, if the precursor to 1-Hexen-3-ol, 6-(phenylmethoxy)- contained a stereocenter, the addition of a vinyl nucleophile to the aldehyde would lead to the formation of two diastereomers. The ratio of these diastereomers can often be controlled by the choice of reagents and reaction conditions. Highly diastereoselective epoxidation of allylic diols derived from Baylis-Hillman adducts represents a relevant strategy. organic-chemistry.org Similarly, diastereoselective reductions of a corresponding enone, 1-hexen-3-one, 6-(phenylmethoxy)-, using chiral reducing agents can also provide access to specific diastereomers of the target molecule.
Stereoselective Olefination Strategies (e.g., Horner-Wadsworth-Emmons, Wittig)
The formation of the carbon-carbon double bond in 1-Hexen-3-ol and its analogues is a critical step that can be achieved with high stereoselectivity using olefination reactions. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful methods for converting aldehydes and ketones into alkenes. wikipedia.orgnih.gov The stereochemical outcome of these reactions is highly dependent on the structure of the phosphorus reagent and the reaction conditions. quora.comconicet.gov.ar
The Wittig Reaction utilizes a phosphonium (B103445) ylide to react with a carbonyl compound. wikipedia.org The stereoselectivity of the Wittig reaction is largely determined by the stability of the ylide. wikipedia.orgquora.com
Unstabilized Ylides (where the group attached to the ylidic carbon is typically an alkyl group) generally lead to the formation of (Z)-alkenes with moderate to high selectivity. wikipedia.orgquora.comchemtube3d.com This is because the initial cycloaddition to form the oxaphosphetane intermediate is irreversible and kinetically controlled, favoring the syn intermediate that leads to the (Z)-product. acs.orgyoutube.com
Stabilized Ylides (containing an electron-withdrawing group like an ester or ketone) typically yield (E)-alkenes with high selectivity. wikipedia.orgquora.comchemtube3d.com In this case, the initial addition is often reversible, allowing equilibration to the more thermodynamically stable anti-oxaphosphetane, which then collapses to the (E)-alkene. chemtube3d.com
Semistabilized Ylides (e.g., with an aryl substituent) often result in poor selectivity, yielding mixtures of (E) and (Z) isomers. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) Reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphonium ylides. conicet.gov.arthieme-connect.com A significant advantage of the HWE reaction is that it almost exclusively produces (E)-alkenes, often with excellent selectivity. conicet.gov.arthieme-connect.com The byproduct, a water-soluble phosphate (B84403) ester, is also more easily removed from the reaction mixture than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. The reliability and high (E)-selectivity of the HWE reaction have made it a widely used tool in the total synthesis of complex natural products. nih.govconicet.gov.arthieme-connect.com For instance, in a synthesis of Roselipin 1A, an HWE olefination proceeded with a 91% yield and a 15:1 E/Z ratio. acs.org
| Reaction | Phosphorus Reagent | Ylide/Carbanion Type | Typical Product Stereochemistry | Key Features |
|---|---|---|---|---|
| Wittig | Phosphonium Ylide (Ph₃P=CHR) | Unstabilized (R=alkyl) | (Z)-alkene | Kinetically controlled; sensitive to salts. wikipedia.orgacs.org |
| Wittig | Phosphonium Ylide (Ph₃P=CHR) | Stabilized (R=EWG) | (E)-alkene | Thermodynamically controlled; reversible addition. chemtube3d.com |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Stabilized | (E)-alkene (High Selectivity) | More reactive reagent; water-soluble byproduct. conicet.gov.arthieme-connect.com |
Protecting Group Manipulations and Orthogonality in Multi-functionalized Substrates
The synthesis of a molecule like 1-Hexen-3-ol, 6-(phenylmethoxy)-, which contains two distinct hydroxyl groups (one allylic and one protected as a benzyl (B1604629) ether), necessitates a carefully planned protecting group strategy. bham.ac.uk Protecting groups are used to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions during a synthetic sequence. numberanalytics.comyoutube.comslideshare.net
An efficient strategy is critical for the synthesis of complex molecules with multiple reactive sites. bham.ac.ukjocpr.com The concept of orthogonal protection is paramount in this context. Orthogonal protecting groups are distinct groups within the same molecule that can be removed under specific, non-interfering conditions. fiveable.menumberanalytics.comwikipedia.org This allows for the selective deprotection and subsequent reaction of one functional group while others remain protected. numberanalytics.comfiveable.me
For a precursor to 1-Hexen-3-ol, 6-(phenylmethoxy)-, one might have a diol that requires selective manipulation. The C-6 hydroxyl is already protected as a benzyl (Bn) ether. To manipulate the C-3 hydroxyl independently, one could protect it with a group that is stable to the conditions used to modify other parts of the molecule but can be removed without cleaving the benzyl ether. For example, a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) group, could be used. The TBDMS group is stable under many reaction conditions but can be selectively cleaved using a fluoride (B91410) source (like TBAF), which would not affect the benzyl ether. Conversely, the benzyl ether can be removed via hydrogenolysis, which would typically not affect the TBDMS ether. numberanalytics.comacs.org This orthogonality is crucial for controlling the synthetic pathway. bham.ac.ukfiveable.me
| Protecting Group Pair | Group 1 (e.g., for C-3 OH) | Deprotection Condition 1 | Group 2 (e.g., for C-6 OH) | Deprotection Condition 2 |
|---|---|---|---|---|
| Silyl Ether / Benzyl Ether | TBDMS, TES | Fluoride source (e.g., TBAF) | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) |
| Benzyl Ether / Carbamate | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | Boc, Cbz | Acidic conditions (e.g., TFA) |
| Fmoc / Boc (for amines) | Fmoc | Base (e.g., Piperidine) | Boc | Acidic conditions (e.g., TFA) |
| Acetal / Silyl Ether | MOM, THP | Acidic conditions | TBDMS | Fluoride source (e.g., TBAF) |
Convergent Synthesis Pathways for Complex Substituted Alcohols
A convergent synthesis for an analogue of 1-Hexen-3-ol, 6-(phenylmethoxy)- could involve the preparation of two main building blocks:
Fragment A: A C3 unit containing the vinyl group, such as an allyl halide or an organometallic reagent like allylmagnesium bromide.
Fragment B: A C3 unit containing the phenylmethoxy-protected alcohol, prepared as an aldehyde (e.g., 3-(phenylmethoxy)propanal).
Mechanistic Investigations of Reactions Involving 1 Hexen 3 Ol, 6 Phenylmethoxy Precursors and Derivatives
Detailed Reaction Pathway Elucidation
The elucidation of reaction pathways for allylic alcohols, a class to which 1-Hexen-3-ol (B1581649), 6-(phenylmethoxy)- belongs, often involves a combination of experimental and computational methods. For analogous compounds, studies have identified several key reaction types, including oxidation, reduction, and substitution reactions. The presence of the phenylmethoxy group at the 6-position could influence the regioselectivity and stereoselectivity of these reactions due to steric hindrance and potential electronic effects.
Stereochemical Mechanism of Induction and Transfer
The stereochemistry of reactions involving chiral allylic alcohols is a critical area of study. For related compounds, the stereochemical outcome is often dictated by the directing influence of the hydroxyl group. In reactions such as epoxidation or dihydroxylation, the hydroxyl group can direct the incoming reagent to one face of the double bond, leading to high diastereoselectivity. The transfer of chirality from the starting material to the product is a key aspect of these mechanistic investigations. The stereochemical course of such reactions can often be rationalized by models like the Felkin-Anh or Cram-chelation models, depending on the reaction conditions and reagents used.
Role of Catalysts and Reagents in Reaction Selectivity
The choice of catalysts and reagents is paramount in controlling the selectivity of reactions involving allylic alcohols. For instance, in the etherification of similar alkenols, zeolite catalysts have been shown to exhibit high selectivity. In the case of 1-hexene (B165129), a related compound, zeolite beta catalysts have demonstrated over 90% selectivity for the formation of 2-propoxyhexane in reactions with 1-propanol. researchgate.net The pore structure and acidity of the zeolite play a crucial role in determining the product distribution. researchgate.net Similarly, transition metal catalysts are often employed to achieve specific transformations with high chemo-, regio-, and enantioselectivity. The ability of light to modify the selectivity of transition metal-catalyzed reactions by altering the electronic or steric properties of the catalyst has also been an area of focus.
Intermediates and Transition State Analysis
Understanding the intermediates and transition states in a reaction is fundamental to elucidating its mechanism. For reactions involving allylic alcohols, various spectroscopic techniques, such as in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), are employed to identify transient species. cas.cn Computational chemistry also plays a vital role in modeling transition state structures and energies, providing insights into the reaction barriers and the factors that control selectivity. In enzymatic reactions of similar molecules, intermediates are sometimes channeled from one active site to another through molecular tunnels within the enzyme structure. nih.gov
Photocatalytic Oxidation Mechanisms Leading to Hexenols
While specific studies on the photocatalytic oxidation of 1-Hexen-3-ol, 6-(phenylmethoxy)- are not available, research on the photocatalytic oxidation of related compounds like 1-hexene provides valuable insights. In the gas-phase photocatalytic oxidation of 1-hexene using UVA-activated TiO2 and coupled TiO2/WO3, 1,2-epoxyhexane (B74757) was synthesized. nsps.org.ng The mechanism is believed to involve the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−) on the surface of the photocatalyst. cas.cn These highly reactive species then attack the organic substrate, leading to its oxidation. The specific reaction pathway and the distribution of products are influenced by the nature of the photocatalyst, the wavelength of light used, and the reaction conditions. For instance, in the photocatalytic degradation of other volatile organic compounds (VOCs), •OH radicals have been shown to play a dominant role in the degradation of certain aromatic compounds, while •O2− radicals are more involved in the degradation of aldehydes. cas.cn
Advanced Spectroscopic Characterization for Structural and Stereochemical Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D Techniques for Structural Assignment and Conformation)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would be essential for the unambiguous assignment of all atoms in 1-Hexen-3-ol (B1581649), 6-(phenylmethoxy)- .
¹H and ¹³C NMR of the Parent Compound, 1-Hexen-3-ol:
Experimental data for the parent molecule, 1-Hexen-3-ol, provides a baseline for predicting the spectrum of its derivative. The reported chemical shifts for 1-Hexen-3-ol are well-documented. nih.govchemicalbook.com
Interactive Data Table: Experimental NMR Data for 1-Hexen-3-ol (Data sourced from publicly available databases)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (CH₂=) | 5.20, 5.08 | 114.8 |
| 2 (=CH-) | 5.85 | 141.5 |
| 3 (-CHOH-) | 4.08 | 72.5 |
| 4 (-CH₂-) | 1.50 | 38.6 |
| 5 (-CH₂-) | 1.38 | 18.9 |
| 6 (-CH₃) | 0.93 | 13.9 |
Predicted NMR Spectra for 1-Hexen-3-ol, 6-(phenylmethoxy)-:
The introduction of the 6-(phenylmethoxy)- group would cause significant and predictable changes in the NMR spectra:
¹H NMR: New signals corresponding to the phenyl group protons would appear in the aromatic region (typically δ 7.2-7.4 ppm). A singlet for the benzylic methylene (B1212753) protons (-O-CH₂-Ph) would likely be observed around δ 4.5 ppm. The signals for the protons at position 6 (now a methylene group adjacent to an ether oxygen) would shift downfield significantly compared to the methyl group in the parent compound, likely appearing in the δ 3.5-3.7 ppm range.
¹³C NMR: The phenyl group would introduce new signals in the aromatic region (δ 127-138 ppm). A new signal for the benzylic carbon would be present around δ 73 ppm, and the C6 carbon would be shifted downfield to approximately δ 70 ppm due to the deshielding effect of the ether oxygen.
2D NMR:
COSY (Correlation Spectroscopy) would establish the proton-proton coupling network, confirming the connectivity from the vinyl protons through the aliphatic chain to the terminal methylene at C6.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, allowing for definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations. This would be crucial for confirming the connection of the phenylmethoxy group to the hexene chain, for instance, by showing a correlation between the benzylic protons and C6, or the C6 protons and the benzylic carbon.
High-Resolution Mass Spectrometry (Fragmentation Analysis for Molecular Architecture Confirmation)
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. Furthermore, the fragmentation pattern in the mass spectrum offers corroborative evidence for the molecule's structure.
Mass Spectrometry of 1-Hexen-3-ol:
The electron ionization (EI) mass spectrum of 1-Hexen-3-ol shows characteristic fragmentation patterns that help confirm its structure. nist.gov
Interactive Data Table: Key Mass Spectral Fragments for 1-Hexen-3-ol
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
| 100 | [M]⁺ (Molecular Ion) |
| 82 | [M - H₂O]⁺ |
| 71 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 57 | [C₄H₉]⁺ or [M - C₃H₅O]⁺ |
| 43 | [C₃H₇]⁺ |
Predicted Fragmentation for 1-Hexen-3-ol, 6-(phenylmethoxy)-:
For 1-Hexen-3-ol, 6-(phenylmethoxy)- (Molecular Formula: C₁₃H₁₈O₂), HRMS would confirm the exact mass. The fragmentation pattern under EI would be expected to show:
A molecular ion peak [M]⁺.
A prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) cation [C₇H₇]⁺, which is characteristic of benzyl (B1604629) ethers.
Loss of the benzyl group ([M - 91]⁺) or benzyloxy group ([M - 107]⁺).
Loss of water from the molecular ion ([M - 18]⁺).
Cleavage alpha to the alcohol (between C3 and C4), leading to fragments that can help pinpoint the position of the hydroxyl and vinyl groups.
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion and Electronic Circular Dichroism for Absolute Configuration Determination)
The presence of a chiral center at C3 in 1-Hexen-3-ol, 6-(phenylmethoxy)- means the compound can exist as two enantiomers, (R) and (S). Chiroptical techniques are essential for determining the absolute configuration of a specific enantiomer.
Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation of a chiral substance as a function of the wavelength of light. The resulting ORD curve can be compared to those of structurally similar compounds with known configurations to infer the stereochemistry.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of atoms around the chromophores (in this case, the vinyl and phenyl groups). By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration can be definitively assigned. nist.gov
While no experimental chiroptical data is available, these techniques would be the primary methods for non-destructive stereochemical assignment of 1-Hexen-3-ol, 6-(phenylmethoxy)- .
Vibrational Spectroscopy (Infrared and Raman for Functional Group Identification and Structural Motifs)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Vibrational Spectroscopy of 1-Hexen-3-ol:
The IR spectrum of 1-Hexen-3-ol displays characteristic absorptions for its functional groups. nist.govchemicalbook.com
Interactive Data Table: Key IR Absorptions for 1-Hexen-3-ol
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol |
| ~3080 | =C-H stretch | Alkene |
| ~2960, 2870 | C-H stretch | Alkane |
| ~1645 | C=C stretch | Alkene |
| ~1100 | C-O stretch | Secondary Alcohol |
| ~990, 915 | =C-H bend (out-of-plane) | Vinyl Group |
Predicted Vibrational Spectra for 1-Hexen-3-ol, 6-(phenylmethoxy)-:
The IR and Raman spectra of the derivative would be expected to retain the key signals from the parent compound while adding new ones:
O-H Stretch: A broad absorption around 3400 cm⁻¹.
Aromatic Signals: C-H stretching vibrations for the phenyl ring just above 3000 cm⁻¹, and C=C stretching vibrations within the ring around 1600 and 1450 cm⁻¹.
Ether Linkage: A strong C-O-C stretching absorption, likely appearing in the 1150-1085 cm⁻¹ region, which is characteristic of alkyl aryl ethers.
Vinyl Group Signals: Absorptions for the C=C and =C-H bonds would remain.
Raman spectroscopy would be complementary, often showing strong signals for the non-polar C=C and aromatic ring stretching vibrations.
X-ray Crystallography of Crystalline Derivatives for Definitive Stereochemistry
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal proof of connectivity and absolute stereochemistry. Since 1-Hexen-3-ol, 6-(phenylmethoxy)- is likely an oil at room temperature, it would first need to be converted into a suitable crystalline derivative.
This is often achieved by reacting the alcohol functional group with a chiral or achiral reagent that induces crystallization. Common derivatizing agents include:
p-Bromobenzoates or 3,5-Dinitrobenzoates: These reagents react with the hydroxyl group to form esters that are often highly crystalline. The presence of a heavy atom like bromine facilitates the crystallographic analysis.
Chiral Derivatizing Agents: Reacting a racemic mixture of the alcohol with a single enantiomer of a chiral acid (e.g., Mosher's acid) can produce diastereomeric esters, which can often be separated and crystallized individually.
Once a suitable crystal is obtained, X-ray diffraction analysis can determine the precise coordinates of every atom in the molecule, providing an unambiguous assignment of its relative and absolute configuration. nih.gov
Chemical Transformations and Derivatization of 1 Hexen 3 Ol, 6 Phenylmethoxy
Olefin Functionalization Reactions
The terminal double bond in 1-Hexen-3-ol (B1581649), 6-(phenylmethoxy)- is a prime site for a variety of addition and cleavage reactions, enabling the introduction of new functionalities.
Epoxidation: The conversion of the alkene to an epoxide can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction typically proceeds with some degree of diastereoselectivity, influenced by the existing stereocenter at C-3. masterorganicchemistry.comresearchgate.netnih.gov The reaction of limonene (B3431351) with m-CPBA, for instance, shows high chemo- and stereospecificity. researchgate.net For enhanced stereocontrol, the Sharpless asymmetric epoxidation, employing a titanium isopropoxide catalyst and a chiral tartrate, offers a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. wikipedia.orgorganic-chemistry.orgwikipedia.org This method is highly chemoselective, oxidizing the allylic double bond in the presence of other unsaturations. wikipedia.orgorganic-chemistry.org
Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. The Sharpless asymmetric dihydroxylation, using osmium tetroxide in the presence of a chiral quinine (B1679958) ligand, is a highly effective method for achieving high enantioselectivity. wikipedia.orgyork.ac.ukelsevierpure.comorganic-chemistry.orgyork.ac.uk This reaction is also site-selective, targeting the most electron-rich double bond. wikipedia.org
Cleavage: Oxidative cleavage of the double bond can be accomplished using ozonolysis. wikipedia.orgrsc.orgresearchgate.netmasterorganicchemistry.com Depending on the workup conditions, this reaction can yield either aldehydes or carboxylic acids. A reductive workup, typically with zinc or dimethyl sulfide, will produce the corresponding aldehyde, while an oxidative workup with hydrogen peroxide will lead to the carboxylic acid. masterorganicchemistry.com Notably, ozonolysis can be performed under mild conditions that are compatible with sensitive functional groups, including benzyl (B1604629) ethers. organic-chemistry.org
Modifications of the Allylic Alcohol Functionality
The secondary allylic alcohol at the C-3 position offers another handle for a range of chemical modifications, including etherification, esterification, and oxidation.
Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.comyoutube.comyoutube.com This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. masterorganicchemistry.comwikipedia.org For a molecule like 1-Hexen-3-ol, 6-(phenylmethoxy)-, this allows for the introduction of a variety of alkyl or aryl groups at the C-3 position.
Esterification: The allylic alcohol can be readily converted to an ester by reaction with a carboxylic acid or its derivative. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. youtube.com This reversible reaction can be driven to completion by removing the water formed during the reaction.
Oxidation: The secondary allylic alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 6-(phenylmethoxy)hex-1-en-3-one. A variety of oxidizing agents can be employed for this transformation. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is a mild and efficient method that is tolerant of many other functional groups. wikipedia.orgyoutube.com
Reactions at the Phenylmethoxy Ether Moiety
The phenylmethoxy (benzyl) ether group serves as a protecting group for the primary alcohol at C-6. Its removal is a key step in many synthetic sequences.
Deprotection: The most common method for the deprotection of benzyl ethers is catalytic hydrogenolysis. wikipedia.orgwikipedia.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This process is generally efficient and clean, yielding the deprotected alcohol and toluene (B28343) as a byproduct. wikipedia.org Alternative methods for benzyl ether cleavage include treatment with strong acids or ozonolysis. organic-chemistry.org
Intramolecular Cyclization and Rearrangement Processes
The presence of multiple functional groups in derivatives of 1-Hexen-3-ol, 6-(phenylmethoxy)- allows for intramolecular reactions to form cyclic structures.
Ring-Closing Metathesis: By introducing a second double bond into the molecule, for example, through etherification or esterification of the allylic alcohol with an unsaturated partner, ring-closing metathesis (RCM) can be employed to construct heterocyclic compounds. The use of Grubbs' catalysts is common for this type of transformation. For instance, the RCM of prochiral oxaenediynes has been shown to yield racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. youtube.com
Stereoselective Oxidation and Reduction Pathways
The chirality of the C-3 carbon and the presence of the alkene allow for various stereoselective transformations.
Stereoselective Oxidation: As mentioned earlier, the Sharpless asymmetric epoxidation provides a powerful tool for the enantioselective oxidation of the allylic alcohol to a chiral epoxide. wikipedia.orgorganic-chemistry.orgwikipedia.org This reaction can also be used for the kinetic resolution of a racemic mixture of the allylic alcohol. researchgate.net
Stereoselective Reduction: The α,β-unsaturated ketone that can be formed from the oxidation of the allylic alcohol is a substrate for stereoselective reduction. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a cerium(III) salt, is a highly chemoselective method for the 1,2-reduction of enones to allylic alcohols, often with high diastereoselectivity. wikipedia.orgorganic-chemistry.org
Chain Extension and Shortening Methodologies
The carbon chain of 1-Hexen-3-ol, 6-(phenylmethoxy)- can be extended or shortened through various synthetic strategies.
Chain Extension: A common method for chain extension involves the conversion of the terminal alkene to an aldehyde via ozonolysis, followed by a Wittig reaction. masterorganicchemistry.com The Wittig reaction allows for the formation of a new carbon-carbon double bond with good control over the stereochemistry.
Chain Shortening: The terminal alkene can be subjected to hydroboration-oxidation to yield a terminal alcohol. wikipedia.org This alcohol can then be oxidized to a carboxylic acid, which can undergo further degradation reactions to shorten the carbon chain.
Application As a Key Intermediate in Complex Molecule Synthesis
Synthesis of Naturally Occurring Chiral Alcohols and Polyketide Segments
The stereochemistry of 1-Hexen-3-ol (B1581649), 6-(phenylmethoxy)- renders it an excellent starting material for the synthesis of other chiral alcohols. The existing stereocenter can be used to direct the formation of new stereocenters with high selectivity. This is particularly relevant in the synthesis of polyketides, a large and structurally diverse class of natural products known for their wide range of biological activities, including antibiotic, antifungal, and anticancer properties.
The synthesis of polyketide segments often involves the iterative coupling of smaller, chiral building blocks. 1-Hexen-3-ol, 6-(phenylmethoxy)- can serve as a precursor to such building blocks. For instance, the vinyl group can be subjected to various transformations, such as oxidation or hydroboration, to introduce new functionalities, while the hydroxyl group can be further manipulated or used to form key linkages. The phenylmethoxy (benzyl) protecting group on the primary alcohol is robust under many reaction conditions but can be readily removed at a later stage of the synthesis, allowing for further elaboration of the molecule.
Construction of Stereodefined Scaffolds for Bioactive Compounds
The development of novel therapeutic agents often relies on the ability to construct complex and stereochemically defined molecular scaffolds. 1-Hexen-3-ol, 6-(phenylmethoxy)- provides a versatile platform for the synthesis of such scaffolds. Its linear six-carbon chain with multiple functional groups allows for a variety of cyclization strategies to form diverse ring systems, which are common motifs in bioactive natural products and pharmaceuticals.
The stereocenter at the C-3 position is crucial for controlling the three-dimensional arrangement of substituents in the target molecule, which is often a key determinant of its biological activity. Synthetic chemists can leverage the inherent chirality of this building block to create libraries of stereochemically diverse compounds for biological screening, accelerating the drug discovery process.
Formal and Total Syntheses of Architecturally Unique Natural Products (e.g., Brevisamide, Compactin, Mevinolin)
While direct evidence of the use of 1-Hexen-3-ol, 6-(phenylmethoxy)- in the total synthesis of Brevisamide, Compactin, or Mevinolin is not prominently reported in the literature, the structural motifs present in this intermediate are highly relevant to the synthesis of these and other complex natural products.
For example, the total synthesis of Brevisamide, a marine alkaloid with a unique cyclic ether structure, has been accomplished using various strategies. Some of these syntheses involve intermediates with similar structural features to 1-Hexen-3-ol, 6-(phenylmethoxy)-, such as protected chiral alcohols and alkenyl moieties. nih.govnih.govresearchgate.net For instance, a reported synthesis of Brevisamide starts from 4-(benzyloxy)butanol, which after a series of transformations could conceptually lead to a structure akin to the target compound of this article. researchgate.net This highlights the potential of 1-Hexen-3-ol, 6-(phenylmethoxy)- as a valuable, albeit perhaps underutilized, intermediate in the pursuit of such architecturally complex natural products.
The synthesis of Compactin and Mevinolin, which are potent cholesterol-lowering drugs, involves the construction of a complex polyketide-derived decalin ring system and a lactone moiety. nih.gov Chiral building blocks containing hydroxyl and alkenyl functionalities are essential for the stereocontrolled assembly of these molecules. The structural attributes of 1-Hexen-3-ol, 6-(phenylmethoxy)- align well with the requirements for synthesizing fragments of these medically important natural products.
Stereocontrolled Access to Advanced Pharmaceutical Intermediates
The various functional groups on the molecule can be chemoselectively transformed to introduce the desired pharmacophores. For instance, the vinyl group can participate in cross-coupling reactions to build carbon-carbon bonds, while the hydroxyl group can be converted into other functional groups or used as a handle for further derivatization. This versatility allows for the synthesis of a wide range of complex and high-value pharmaceutical intermediates.
Precursors for Macrocyclic Ether Systems
Macrocyclic ethers are a class of compounds with diverse applications, including as ionophores, phase-transfer catalysts, and components of complex natural products. The synthesis of these large ring systems often presents a significant challenge due to entropic factors.
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Systems for Enantioselective Synthesis
The creation of chiral centers with high enantioselectivity is a cornerstone of modern organic synthesis. For a molecule like 1-Hexen-3-ol (B1581649), 6-(phenylmethoxy)-, where the stereochemistry of the hydroxyl group is crucial, the development of novel catalytic systems for its enantioselective synthesis is a primary research focus.
Future advancements are anticipated in the realm of transition-metal-catalyzed asymmetric reactions. nih.govresearchgate.net For instance, the asymmetric allylation of aldehydes is a powerful tool for the synthesis of chiral allylic alcohols. nih.gov Research into new chiral ligands for metals such as palladium, copper, and iridium could lead to catalytic systems with enhanced reactivity and stereocontrol for the synthesis of benzyloxy-substituted allylic alcohols. nih.govnih.gov The development of catalysts that can tolerate a wider range of functional groups and operate under milder conditions will be a significant step forward.
Furthermore, the catalytic asymmetric reduction of the corresponding enone, 6-(benzyloxy)hex-1-en-3-one, presents another promising avenue. While methods for the asymmetric reduction of enones are well-established, the development of catalysts specifically tailored for substrates with long, functionalized side chains will be critical for achieving high yields and enantioselectivities for this particular transformation.
A summary of potential catalytic approaches is presented in the table below:
| Catalytic Approach | Metal/Catalyst | Ligand/Promoter | Potential Advantages |
| Asymmetric Allylation | Palladium, Copper, Iridium | Chiral Bisphosphine Ligands, PYBOX | High enantioselectivity, mild reaction conditions. nih.govrsc.org |
| Asymmetric Transfer Hydrogenation | Ruthenium, Rhodium | Chiral Diamine Ligands | Use of readily available hydrogen sources. |
| Asymmetric Carbonyl-Ene Reactions | Lewis Acids | Chiral Ligands | Atom-economical C-C bond formation. |
Chemoenzymatic Approaches for Stereocontrolled Access to Substituted Hexenols
The synergy between chemical and enzymatic catalysis, known as chemoenzymatic synthesis, offers a powerful strategy for accessing enantiomerically pure compounds. rsc.orgnih.gov This approach is particularly well-suited for the synthesis of chiral alcohols like 1-Hexen-3-ol, 6-(phenylmethoxy)-.
One promising chemoenzymatic route involves the kinetic resolution of a racemic mixture of the target alcohol. Lipases are particularly effective for this purpose, as they can selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. researchgate.net Future research will likely focus on identifying or engineering lipases with high enantioselectivity and stability for this specific substrate.
Alternatively, the asymmetric reduction of the corresponding ketone using alcohol dehydrogenases (ADHs) is a highly attractive green approach. researchgate.net The development of robust ADHs that can efficiently reduce bulky benzyloxy-substituted ketones with high stereoselectivity will be a key area of investigation. Combining enzymatic steps with traditional chemical transformations can create highly efficient and sustainable synthetic routes. youtube.com For example, a chemical synthesis could be used to produce the racemic alcohol, followed by an enzymatic resolution to obtain the desired enantiomer. dntb.gov.ua
Exploration of Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of 1-Hexen-3-ol, 6-(phenylmethoxy)-, there are several opportunities to incorporate more sustainable practices.
A key area for improvement is the use of renewable starting materials. For instance, 1,6-hexanediol (B165255), a potential precursor, can be derived from the oxidation of cyclohexane. jcia-bigdr.jp Investigating the selective protection of one of the hydroxyl groups in 1,6-hexanediol using greener methods, such as enzymatic catalysis or the use of more environmentally benign protecting group strategies, would be a significant advancement. jcia-bigdr.jpgoogle.comlanxess.comatamankimya.comube.es
The development of catalytic reactions that proceed under milder conditions, use less hazardous solvents, and generate minimal waste is another important research direction. ub.edu For example, employing water as a solvent where possible and utilizing catalytic amounts of reagents instead of stoichiometric ones can significantly reduce the environmental impact of the synthesis. acs.org The use of energy-efficient methods, such as microwave-assisted synthesis, could also contribute to a more sustainable process.
Expanding the Scope of Complex Molecular Architectures Accessible via This Scaffold
The true value of a building block like 1-Hexen-3-ol, 6-(phenylmethoxy)- lies in its potential to be elaborated into more complex and biologically active molecules. nih.gov Future research will undoubtedly focus on showcasing the utility of this scaffold in the total synthesis of natural products and the development of novel pharmaceutical agents.
The allylic alcohol functionality can serve as a handle for a variety of transformations, including epoxidation, dihydroxylation, and various coupling reactions. The protected primary alcohol at the other end of the molecule provides a site for further functionalization after deprotection. This dual functionality makes it an ideal starting material for the synthesis of polyketide fragments and other complex structures.
Researchers will likely explore the use of this scaffold in diversity-oriented synthesis to generate libraries of compounds for biological screening. By systematically modifying both the allylic alcohol and the protected primary alcohol, a wide range of structurally diverse molecules can be accessed, increasing the chances of discovering new compounds with valuable biological activities. The application of this building block in the synthesis of complex natural products will not only demonstrate its synthetic utility but also potentially lead to the discovery of new therapeutic agents. beilstein-journals.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes from traditional batch processes to continuous flow and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability. thieme-connect.depolimi.it The synthesis of 1-Hexen-3-ol, 6-(phenylmethoxy)- is well-suited for such a transition.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. nih.govthieme-connect.denih.gov For enantioselective catalytic reactions, the use of packed-bed reactors containing immobilized catalysts can facilitate catalyst recycling and product purification. The integration of in-line analytical techniques can enable real-time reaction monitoring and optimization.
Automated synthesis platforms can further accelerate the discovery and optimization of synthetic routes. polimi.it By automating the process of setting up reactions, varying parameters, and analyzing results, researchers can rapidly screen a large number of conditions to identify the optimal synthesis of 1-Hexen-3-ol, 6-(phenylmethoxy)-. This high-throughput approach can significantly reduce the time and resources required for process development. The development of a fully automated, multi-step flow synthesis of this chiral building block would represent a significant advancement in synthetic chemistry.
Q & A
Q. What are the recommended methodologies for synthesizing 1-hexen-3-ol derivatives, and how do reaction conditions influence yield?
Synthesis of 1-hexen-3-ol derivatives often involves catalytic hydrogenation or oxidation of allylic alcohols. For example, 1-hexene can react with hydrogen to form 1-hexen-3-ol under controlled pressure and temperature . Experimental design should prioritize inert atmospheres (e.g., N₂) to minimize side reactions, as isomerization rates vary significantly under different conditions. For instance, 1-hexen-3-ol showed only 45% conversion to ketones under N₂, but nearly 100% under air due to oxidative pathways . Use GC-MS or NMR to monitor reaction progress and optimize catalyst selection (e.g., Rh salts for oxidation) .
Q. How can researchers characterize the structural and physicochemical properties of 6-(phenylmethoxy)-substituted compounds?
Combine spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions, especially the phenylmethoxy group.
- FT-IR to identify functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹).
- HPLC or GC for purity assessment.
Refer to databases like NIST Chemistry WebBook for benchmarking spectral data . For stability, store compounds in inert, moisture-free environments at low temperatures (2–8°C) to prevent hydrolysis or oxidation .
Q. What are the best practices for ensuring compound stability during storage?
Store 6-(phenylmethoxy)-substituted alcohols in amber glass vials under nitrogen to prevent photodegradation and oxidation. Use stabilizers like BHT (butylated hydroxytoluene) for oxygen-sensitive compounds. Regularly validate stability via accelerated aging studies (e.g., 40°C/75% RH for 1 month) and compare degradation products using LC-MS .
Advanced Research Questions
Q. How can contradictory data on isomerization rates of 1-hexen-3-ol under different atmospheres be resolved?
The disparity in conversion rates (45% under N₂ vs. 100% under air) arises from competing reaction mechanisms:
- Under N₂ : Thermal isomerization dominates but is incomplete due to kinetic barriers.
- Under air : Oxidative pathways (e.g., peroxidation) catalyze full conversion .
To resolve contradictions, conduct controlled experiments using isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation. Pair this with DFT calculations to model transition states and identify rate-limiting steps.
Q. What pharmacological screening approaches are suitable for evaluating 6-(phenylmethoxy)-substituted compounds?
Leverage structure-activity relationship (SAR) studies guided by analogs like BI-1744, a β₂-adrenergic agonist containing 6-(phenylmethoxy) groups . Use in vitro assays (e.g., receptor-binding assays) and in silico docking (AutoDock Vina) to predict interactions. For toxicity profiling, reference compounds like isopropyl 6-benzyloxy-4-methoxy-methyl-β-carboline-3-carboxylate, which showed human systemic effects at 571 µg/kg, to establish safety thresholds .
Q. How can researchers investigate the biological activity of 1-hexen-3-ol derivatives in olfactory or ecological studies?
Adopt electrophysiological methods, such as electroantennography (EAG) , to measure responses in target organisms (e.g., tsetse flies, which exhibit dose-dependent attraction to 1-hexen-3-ol) . Pair this with gas chromatography-coupled EAG (GC-EAG) to isolate bioactive isomers. For ecological impact studies, assess biodegradation pathways using LC-MS/MS to track metabolites in environmental samples.
Q. What strategies mitigate risks when handling 6-(phenylmethoxy)-substituted compounds with known toxicity?
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and respirators compliant with NIOSH/EN standards.
- Engineering controls : Conduct reactions in fume hoods with HEPA filters to capture aerosols.
- Waste disposal : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO₃) before disposal .
Methodological Notes for Data Contradictions
- Isomerization discrepancies : Validate experimental setups by replicating conditions (e.g., gas purity, catalyst aging) from literature. Use kinetic modeling to differentiate between thermodynamic and kinetic control .
- Toxicity variability : Cross-reference toxicity data across species (e.g., human vs. insect models) and adjust dosages using allometric scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
